molecular formula C9H3BrINO2 B12895310 6-Bromo-4-iodoquinoline-5,8-dione CAS No. 824405-30-3

6-Bromo-4-iodoquinoline-5,8-dione

Cat. No.: B12895310
CAS No.: 824405-30-3
M. Wt: 363.93 g/mol
InChI Key: RWTGVUDXWLSHOS-UHFFFAOYSA-N
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Description

6-Bromo-4-iodoquinoline-5,8-dione is a chemical compound that belongs to the quinoline family. This compound is notable for its unique structure, which includes both bromine and iodine atoms attached to the quinoline ring. It serves as an important intermediate in the synthesis of various biologically active compounds, making it a valuable substance in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-iodoquinoline-5,8-dione typically involves multiple steps. One common method starts with 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline. These reactants undergo a series of reactions, including cyclization and substitution reactions, to form the desired compound . The reaction conditions often involve stirring the reactants at room temperature, followed by cyclization in ether under argon at elevated temperatures (e.g., 210°C) . The final step involves iodination using sodium iodide in acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: starting with 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, followed by cyclization and iodination. The reaction conditions are optimized for efficiency and yield, often involving automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-iodoquinoline-5,8-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

6-Bromo-4-iodoquinoline-5,8-dione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-iodoquinoline-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinoline: Lacks the iodine atom but shares the bromine substitution.

    4-Iodoquinoline: Lacks the bromine atom but includes the iodine substitution.

    Quinoline: The parent compound without any halogen substitutions.

Uniqueness

6-Bromo-4-iodoquinoline-5,8-dione is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical modifications and applications compared to similar compounds .

Properties

CAS No.

824405-30-3

Molecular Formula

C9H3BrINO2

Molecular Weight

363.93 g/mol

IUPAC Name

6-bromo-4-iodoquinoline-5,8-dione

InChI

InChI=1S/C9H3BrINO2/c10-4-3-6(13)8-7(9(4)14)5(11)1-2-12-8/h1-3H

InChI Key

RWTGVUDXWLSHOS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=O)C=C(C(=O)C2=C1I)Br

Origin of Product

United States

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